

# Spectroscopic and Technical Profile of 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	3-(Pyrrolidine-1-carbonyl)phenylboronic acid
Cat. No.:	B1339016

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## Introduction

**3-(Pyrrolidine-1-carbonyl)phenylboronic acid** is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a key functional group for Suzuki-Miyaura cross-coupling reactions, and a pyrrolidine-1-carbonyl group, which can influence solubility, pharmacokinetic properties, and binding interactions in biological systems. This technical guide provides a summary of its key chemical properties, expected spectroscopic data based on its structural features, and detailed experimental protocols for its analysis.

## Chemical Properties

Property	Value
CAS Number	723281-53-6[1][2]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> BNO <sub>3</sub> [1][2]
Molecular Weight	219.05 g/mol [1]
Physical Form	Solid[1]
Purity	Typically ≥98%[1]

## Spectroscopic Data Analysis

While specific experimental spectra for **3-(Pyrrolidine-1-carbonyl)phenylboronic acid** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its chemical structure, which is composed of a 1,3-disubstituted benzene ring, a pyrrolidine amide, and a boronic acid group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the pyrrolidine ring. The aromatic protons would appear as complex multiplets in the downfield region (typically  $\delta$  7.0-8.5 ppm). The protons of the pyrrolidine ring would be observed in the upfield region, likely as multiplets around  $\delta$  1.8-3.6 ppm.

<sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the amide carbonyl carbon, and the pyrrolidine carbons. The aromatic carbons are expected in the  $\delta$  120-140 ppm range, with the carbon attached to the boron atom showing a broader signal. The amide carbonyl carbon should appear further downfield, typically in the  $\delta$  165-175 ppm region. The aliphatic carbons of the pyrrolidine ring would be found in the upfield region of the spectrum.

<sup>11</sup>B NMR: The <sup>11</sup>B NMR spectrum is a sensitive probe for the coordination state of the boron atom. For a tricoordinate boronic acid, a single broad resonance is expected in the range of  $\delta$  27-33 ppm.

Data Type	Expected Chemical Shift (ppm)	Notes
<sup>1</sup> H NMR	Aromatic H: ~7.2 - 8.2 Pyrrolidine CH <sub>2</sub> : ~3.4 - 3.6 Pyrrolidine CH <sub>2</sub> : ~1.8 - 2.0	Chemical shifts are influenced by the solvent.
<sup>13</sup> C NMR	Carbonyl C=O: ~168 - 172 Aromatic C-B: ~135 (broad) Aromatic C: ~125 - 135 Pyrrolidine C: ~24 - 48	The carbon attached to boron can be difficult to observe.
<sup>11</sup> B NMR	B(OH) <sub>2</sub> : ~27 - 33	A single, broad peak is characteristic of a trigonal boronic acid.

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the various functional groups in the molecule. A very broad O-H stretching band for the boronic acid hydroxyl groups is expected around 3200-3500 cm<sup>-1</sup>. The amide C=O stretch will give a strong absorption band in the region of 1600-1650 cm<sup>-1</sup>. Aromatic C-H stretching vibrations are anticipated just above 3000 cm<sup>-1</sup>, while aliphatic C-H stretches from the pyrrolidine ring will be just below 3000 cm<sup>-1</sup>. The B-O stretching vibration typically appears as a strong band around 1350 cm<sup>-1</sup>.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
O-H (Boronic Acid)	3500 - 3200	Strong, Broad
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	3000 - 2850	Medium
C=O (Amide)	1650 - 1600	Strong
C=C (Aromatic)	1600 - 1450	Medium to Weak
B-O Stretch	1380 - 1310	Strong

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule  $[M+H]^+$  with an m/z of 220.1 would be expected in positive ion mode. In negative ion mode, the deprotonated molecule  $[M-H]^-$  at m/z 218.1 could be observed.

Ion	Expected m/z
$[M+H]^+$	220.1
$[M+Na]^+$	242.1
$[M-H]^-$	218.1

## Experimental Protocols

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-(Pyrrolidine-1-carbonyl)phenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD). Ensure the solid is fully dissolved.
- Acquisition:
  - For <sup>1</sup>H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a proton-decoupled experiment is standard. Longer acquisition times will be necessary due to the lower natural abundance of <sup>13</sup>C.
  - For <sup>11</sup>B NMR, use a boron-specific probe or a broadband probe tuned to the <sup>11</sup>B frequency. A wider spectral window may be necessary.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

## FT-IR Spectroscopy

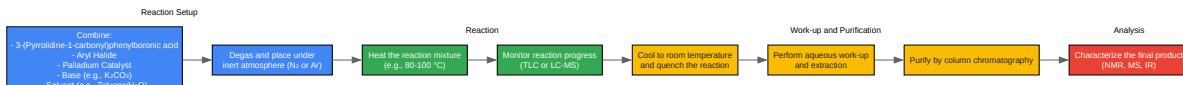
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Collect the spectrum of the sample. The final spectrum will be the ratio of the sample spectrum to the background spectrum.
- Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range.
- Chromatography: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of water and acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
- Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire full scan mass spectra to identify the molecular ion.

## Logical Workflow: Application in Suzuki-Miyaura Cross-Coupling

**3-(Pyrrolidine-1-carbonyl)phenylboronic acid** is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The following diagram illustrates a typical experimental workflow for such a reaction.



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## References

- 1. (3-(Pyrrolidine-1-carbonyl)phenyl)boronic acid | 723281-53-6 [sigmaaldrich.com]
- 2. 3-(Pyrrolidin-1-ylcarbonyl)benzeneboronic acid | CAS 723281-53-6 | Chemical-Suppliers [chemical-suppliers.eu]
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